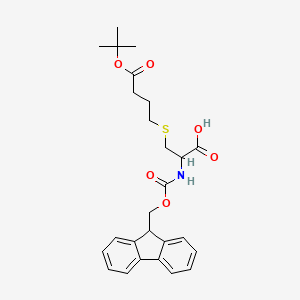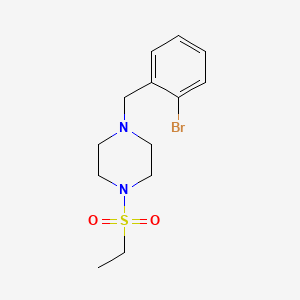
Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cys(tert-butoxycarnylpropyl)-OH is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It is a derivative of cysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The tert-butoxycarnylpropyl group serves as a protecting group for the cysteine side chain, preventing unwanted reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(tert-butoxycarnylpropyl)-OH typically involves the following steps:
Protection of the Cysteine Side Chain: The cysteine side chain is protected using the tert-butoxycarnylpropyl group. This is achieved by reacting cysteine with tert-butyl bromoacetate in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of cysteine is protected using the Fmoc group. This is done by reacting the protected cysteine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain Fmoc-Cys(tert-butoxycarnylpropyl)-OH in high purity.
Industrial Production Methods
Industrial production of Fmoc-Cys(tert-butoxycarnylpropyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cysteine and protecting reagents are used to produce the compound in bulk.
Automated Synthesis: Automated peptide synthesizers are employed to streamline the synthesis process, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Cys(tert-butoxycarnylpropyl)-OH undergoes several types of reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butoxycarnylpropyl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for tert-butoxycarnylpropyl removal.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Major Products Formed
The major products formed from these reactions include deprotected cysteine derivatives and extended peptide chains when used in peptide synthesis.
Applications De Recherche Scientifique
Chemistry
Fmoc-Cys(tert-butoxycarnylpropyl)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of peptide chains.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions.
Medicine
In medicinal chemistry, Fmoc-Cys(tert-butoxycarnylpropyl)-OH is used to synthesize peptide-based drugs. These drugs can target specific proteins or enzymes, offering therapeutic benefits in diseases such as cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of Fmoc-Cys(tert-butoxycarnylpropyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. The tert-butoxycarnylpropyl group protects the cysteine side chain, preventing unwanted side reactions. These protecting groups can be selectively removed to reveal the reactive amino and thiol groups of cysteine, enabling the formation of peptide bonds and other modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(tert-butyl)-OH: Similar to Fmoc-Cys(tert-butoxycarnylpropyl)-OH but with a tert-butyl protecting group instead of tert-butoxycarnylpropyl.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for side chain protection.
Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) group for side chain protection.
Uniqueness
Fmoc-Cys(tert-butoxycarnylpropyl)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of removal. The tert-butoxycarnylpropyl group provides robust protection under a variety of conditions, making it suitable for complex peptide synthesis.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHBERDYPBZPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495697.png)
![4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12495701.png)
![Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)

![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)
![2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B12495772.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
